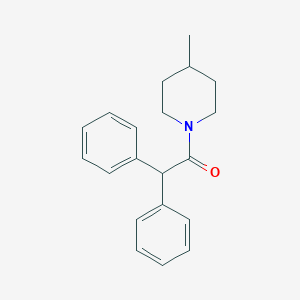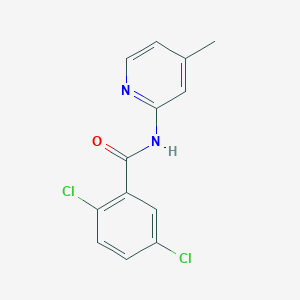![molecular formula C18H21ClFNO2 B239702 N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine, also known as Citalopram, is a selective serotonin reuptake inhibitor (SSRI) that is commonly used to treat depression and anxiety disorders. It was first synthesized in 1972 by Lundbeck, a Danish pharmaceutical company. Since then, it has become one of the most widely prescribed antidepressants in the world.
作用機序
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine works by selectively inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, sleep, appetite, and other physiological processes. By blocking the reuptake of serotonin, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine increases the levels of serotonin in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has a number of biochemical and physiological effects in the body. It has been shown to increase the levels of certain hormones, such as cortisol and prolactin, which can have an impact on mood and behavior. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine can affect the activity of certain enzymes and receptors in the brain, which can further modulate neurotransmitter levels and influence mood.
実験室実験の利点と制限
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the role of serotonin in the brain. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has a relatively low toxicity, which makes it safe for use in animal studies. However, one limitation is that N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine can have off-target effects on other neurotransmitters and receptors, which can complicate the interpretation of results.
将来の方向性
There are a number of potential future directions for research on N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine. One area of interest is in understanding the long-term effects of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine on the brain and behavior. Additionally, there is interest in developing more selective serotonin reuptake inhibitors that have fewer off-target effects. Finally, there is ongoing research into the use of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine in combination with other drugs or therapies for the treatment of depression and anxiety disorders.
合成法
The synthesis of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine involves a multi-step process. The first step is the formation of 3-chloro-4-(4-fluorobenzyl)phenol, which is then reacted with 5-methoxy-2-nitrobenzaldehyde to form the intermediate product. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the coupling of the amine with 2-propanolamine to form N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine.
科学的研究の応用
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has been extensively studied for its therapeutic effects on depression and anxiety disorders. It has been shown to be effective in treating major depressive disorder, panic disorder, social anxiety disorder, and obsessive-compulsive disorder. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has been studied for its potential use in treating other conditions such as premenstrual dysphoric disorder, post-traumatic stress disorder, and alcoholism.
特性
製品名 |
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine |
|---|---|
分子式 |
C18H21ClFNO2 |
分子量 |
337.8 g/mol |
IUPAC名 |
N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H21ClFNO2/c1-12(2)21-10-14-8-16(19)18(17(9-14)22-3)23-11-13-4-6-15(20)7-5-13/h4-9,12,21H,10-11H2,1-3H3 |
InChIキー |
PQKGRXKKBZOKDH-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
正規SMILES |
CC(C)NCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B239628.png)
![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)

![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)




